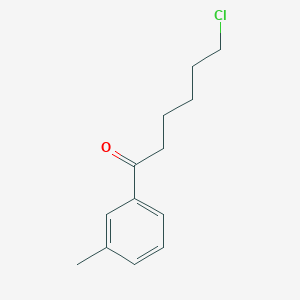

6-Chloro-1-(3-methylphenyl)-1-oxohexane

描述

6-Chloro-1-(3-methylphenyl)-1-oxohexane (CAS 898785-26-7) is an aromatic ketone derivative with the molecular formula C₁₃H₁₇ClO and a molecular weight of 224.72 g/mol . The compound features a hexanone backbone substituted with a chlorine atom at the 6-position and a 3-methylphenyl group at the 1-position. Key physical properties include a predicted density of 1.046 g/cm³ and boiling point of 342.2±25.0°C for its 4-methylphenyl analog, suggesting similar trends for the 3-methyl isomer .

属性

IUPAC Name |

6-chloro-1-(3-methylphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-11-6-5-7-12(10-11)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPZJWYVYQWTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642368 | |

| Record name | 6-Chloro-1-(3-methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-26-7 | |

| Record name | 6-Chloro-1-(3-methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-methylphenyl)-1-oxohexane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methylbenzoyl chloride reacts with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to enhance sustainability.

化学反应分析

Types of Reactions

6-Chloro-1-(3-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 6-Chloro-1-(3-methylphenyl)hexanoic acid.

Reduction: 6-Chloro-1-(3-methylphenyl)hexanol.

Substitution: 6-Amino-1-(3-methylphenyl)-1-oxohexane or 6-Thio-1-(3-methylphenyl)-1-oxohexane.

科学研究应用

6-Chloro-1-(3-methylphenyl)-1-oxohexane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-Chloro-1-(3-methylphenyl)-1-oxohexane involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro group can participate in halogen bonding, further modulating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Research Implications

- Material Science : The para-methyl derivative’s predicted high boiling point indicates thermal stability, relevant for high-temperature industrial processes .

生物活性

6-Chloro-1-(3-methylphenyl)-1-oxohexane is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound's unique structural features, including a chloro group and a 3-methylphenyl moiety, contribute to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.7 g/mol. Its structure includes a hexane backbone with a ketone functional group and a chloro substituent at the sixth position, along with a 3-methylphenyl group at the first position.

Structural Formula

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound was tested against various bacterial strains using standard disc diffusion methods.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Control (Ciprofloxacin, mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 30 |

| Escherichia coli | 15 | 28 |

| Pseudomonas aeruginosa | 17 | 29 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer activity. A study conducted on human cancer cell lines demonstrated that the compound inhibits cell proliferation in a dose-dependent manner.

Case Study: Anticancer Activity in Cell Lines

A study evaluated the effects of varying concentrations of the compound on breast cancer (MCF-7) and colon cancer (HT-29) cell lines:

| Concentration (µM) | MCF-7 Cell Viability (%) | HT-29 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 65 | 70 |

| 50 | 40 | 50 |

The findings indicate that higher concentrations of the compound significantly reduce cell viability, showcasing its potential as an anticancer therapeutic agent .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. The presence of the chloro group may enhance its reactivity with nucleophiles, potentially leading to modifications in enzyme activities or receptor interactions.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to reduced proliferation in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。